REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7][cH:8][c:9]2[cH:10][cH:11]1.[CH2:14]([O:15][CH2:16][CH3:17])[CH3:18].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl:19][CH2:20][Cl:21].[Cu:27][I:28].[I-:13].[K+:12]>>[c:2]1([I:13])[cH:3][c:4]2[cH:5][cH:6][n:7][cH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2cnccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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[Cu]I
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Type
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product
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Smiles
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Ic1ccc2cnccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |